molecular formula C7H4BrFN2O B7960145 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B7960145
M. Wt: 231.02 g/mol
InChI Key: ZTOBHVLXBQUWKH-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine (CAS 1820740-13-3, Molecular Formula: C 7 H 4 BrFN 2 O) is a halogenated benzoxazole derivative of significant interest in synthetic and medicinal chemistry research. The benzoxazole core is a privileged scaffold in drug discovery, known for its wide range of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This specific compound, featuring bromo and fluoro substituents, is a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. The compound serves as a key precursor in the development of novel therapeutic agents. Its structure is a fused bicyclic aromatic system, which is an isostere of nucleic acid bases like guanine and adenine, enabling potential interactions with various biological targets . Researchers utilize this scaffold to create enzyme inhibitors, such as proteases, chymase, and topoisomerase II inhibitors, and to develop molecular probes, including positron emission tomography (PET) tracers . The presence of both bromine and fluorine atoms enhances its utility by offering sites for further functionalization via cross-coupling reactions and by potentially improving metabolic stability and binding affinity in target molecules. Applications: Primarily used in organic synthesis and as an intermediate in pharmaceutical R&D . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOBHVLXBQUWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Halogenation Followed by Cyclization

This method involves synthesizing a substituted 2-aminophenol precursor with pre-installed bromine and fluorine groups.

Step 1: Bromination of 5-Fluoro-2-nitrophenol

5-Fluoro-2-nitrophenol is treated with bromine in acetic acid at 60–80°C, yielding 6-bromo-5-fluoro-2-nitrophenol. The nitro group directs bromination to the para position (6-position relative to the hydroxyl group).

Step 2: Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, forming 6-bromo-5-fluoro-2-aminophenol.

Step 3: Benzoxazole Ring Formation

The amine reacts with cyanogen bromide (BrCN) in ethanol under reflux, cyclizing to form the benzoxazole core. This step typically achieves 70–85% yield.

Reaction Conditions Table

StepReagents/ConditionsYieldKey Challenges
BrominationBr₂, CH₃COOH, 70°C65%Ortho/para selectivity
ReductionH₂ (1 atm), Pd/C, EtOH90%Over-reduction risks
CyclizationBrCN, EtOH, reflux80%Purification of heterocycle

Route 2: Diazotization-Fluorination of Brominated Intermediate

Adapted from naphthalene fluorination methodologies, this route introduces fluorine via diazonium salt decomposition.

Step 1: Synthesis of 6-Bromo-2-aminophenol

Bromination of 2-aminophenol with NBS in DMF yields 6-bromo-2-aminophenol.

Step 2: Diazotization and Fluorination

The amine is diazotized with NaNO₂/HCl at 0–5°C, followed by reaction with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate. Thermal decomposition at 130–150°C in an inert medium (e.g., silicone oil) replaces the diazo group with fluorine.

Key Data

  • Diazotization temperature: -2 to 5°C

  • Decomposition yield: 52–56%

  • Purity (HPLC): >99%

Route 3: Directed Ortho-Metalation (DoM)

This modern approach uses lithiation to direct halogen placement.

Step 1: Protection of 2-Aminophenol

The amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions during metalation.

Step 2: Sequential Halogenation

  • Lithiation : LDA (lithium diisopropylamide) at -78°C deprotonates the position ortho to the Boc group.

  • Bromination : Quenching with Br₂ affords 6-bromo-5-fluoro-2-(Boc-amino)phenol.

  • Fluorination : A second lithiation and quenching with NFSI (N-fluorobenzenesulfonimide) introduces fluorine.

Step 3: Deprotection and Cyclization

Boc removal with TFA and cyclization with triphosgene completes the synthesis.

Advantages : High regiocontrol (yield >75% per step).
Disadvantages : Requires cryogenic conditions and air-sensitive reagents.

Comparative Analysis of Methods

ParameterRoute 1Route 2Route 3
Overall Yield50–60%40–50%60–70%
RegioselectivityModerateHighExcellent
ScalabilityIndustrialModerateLab-scale
CostLowModerateHigh

Route 1 is favored for large-scale production due to simplicity, while Route 3 offers precision for research settings.

Challenges and Optimization Strategies

  • Regioselectivity : Competing bromination at the 4-position is mitigated using bulky solvents (e.g., DMF).

  • Fluorination Efficiency : Excess HBF₄ (1.5–2 eq.) improves diazonium salt stability.

  • Purification : Column chromatography or recrystallization from toluene/hexanes removes regioisomers .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 6-bromo-5-fluoro-1,3-benzoxazol-2-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C) LogP (Predicted)
This compound C₇H₄BrFN₂O 237.03 1.8–2.0* 320–340* 180–200* 2.5–3.0
5-Bromo-1,3-benzoxazol-2-amine C₇H₅BrN₂O 213.03 1.804 340.4 N/A 2.1
5-Fluoro-1,3-benzoxazol-2-amine C₇H₅FN₂O 152.13 1.4 282.8 N/A 1.3
5-Chloro-1,3-benzoxazol-2-amine C₇H₅ClN₂O 168.58 1.5 295.0 N/A 1.8

*Predicted values based on halogen substitution trends .

Key Observations:

  • Halogen Effects : Bromine increases molecular weight and boiling point compared to fluorine or chlorine analogs due to its larger atomic radius and polarizability.
  • LogP Trends : Bromine and fluorine substituents enhance lipophilicity (higher LogP) relative to unsubstituted benzoxazoles, influencing solubility and membrane permeability .

Comparisons with Other Halogenated Benzoxazoles :

  • 5-Bromo-1,3-benzoxazol-2-amine: Synthesized via AlCl₃-catalyzed cyclization of 2-amino-5-bromophenol with cyanogen bromide .
  • 5-Fluoro-1,3-benzoxazol-2-amine: Prepared via nucleophilic substitution of 2-aminophenol derivatives with fluorinating agents like DAST (diethylaminosulfur trifluoride) .

Antibacterial Activity :

  • N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine : Exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, E. coli) with inhibition zones >2 cm .
  • 5-Chloro-1,3-benzoxazol-2-amine: Inhibits retinoic acid metabolism by 50%, comparable to clinical inhibitors like ketoconazole .

Implications for this compound : The dual halogenation likely enhances antibacterial and enzyme-inhibitory activity due to increased electronegativity and steric hindrance, though experimental validation is needed.

Biological Activity

6-Bromo-5-fluoro-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

This compound features both bromine and fluorine substituents, which enhance its chemical stability and reactivity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions. These properties make it a versatile building block in pharmaceutical synthesis and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various physiological effects depending on the targeted enzyme .

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells . The structure–activity relationship (SAR) analysis reveals that modifications in the benzoxazole core can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1 below:

Bacterial Strain MIC (µg/mL)
Bacillus subtilis (Gram+)32
Escherichia coli (Gram-)64
Pichia pastoris (Yeast)16

This table illustrates the varying effectiveness of the compound against different microorganisms, indicating its potential as an antimicrobial agent .

Analgesic and Anti-inflammatory Activities

In addition to its anticancer and antimicrobial properties, this compound has been explored for analgesic and anti-inflammatory effects. Studies suggest that derivatives of benzoxazole can selectively inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. This makes them promising candidates for developing new analgesics with fewer side effects compared to traditional NSAIDs .

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzoxazole derivatives:

  • Study on Analgesic Effects : A study synthesized various benzoxazole derivatives and tested their analgesic effects using carrageenan-induced paw edema in rats. Results indicated that certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like ibuprofen .
  • Anticancer Research : In a comparative study involving multiple benzoxazole derivatives against different cancer cell lines, compounds similar to this compound demonstrated potent cytotoxicity with IC50 values ranging from 10 to 20 µM across various cell lines .

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include space group symmetry, bond lengths, and angles, which confirm regioselectivity of bromine/fluorine substitution .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate NH₂ protons (δ ~5.5 ppm) and aromatic signals. Fluorine coupling (³J ~8 Hz) aids in positional identification .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 231.02 g/mol) and isotopic patterns for bromine .

How can researchers resolve contradictions in crystallographic data arising from disordered halogen substituents?

Advanced Research Question
Disordered bromine/fluorine positions in crystallographic models can lead to conflicting bond-length interpretations. Mitigation strategies include:

  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Refinement Tools : Use SHELXL’s PART instruction to model disorder, and validate with R-factor convergence (<5%). Cross-check with DFT-calculated bond lengths .
  • Validation Software : Employ WinGX to analyze residual density maps and ADDSYM for symmetry checks .

What experimental designs are suitable for probing the biological activity of this compound, given limited prior data?

Advanced Research Question
While direct biological data for this compound is scarce, its structural analogs (e.g., benzothiazoles) suggest potential antimicrobial or anticancer activity. Methodological approaches include:

  • In Vitro Assays :
    • Antimicrobial : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination).
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Probes : Use fluorescence quenching (e.g., tryptophan in bacterial enzymes) to study binding interactions. Fluorinated benzoxazoles often exhibit enhanced membrane permeability .

How do bromine and fluorine substituents influence electronic properties and reactivity in this compound?

Advanced Research Question

  • Electron-Withdrawing Effects : Fluorine increases ring electron deficiency (σₚ ~0.78), directing electrophilic substitution to meta positions. Bromine’s polarizability enhances halogen bonding with biomolecular targets (e.g., kinase ATP pockets) .
  • Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling for derivatization, while fluorine stabilizes intermediates via inductive effects. DFT calculations (e.g., HOMO-LUMO gaps) predict sites for nucleophilic attack .

How should researchers address discrepancies in synthetic yields reported across studies?

Advanced Research Question
Yield variations often stem from:

  • Purity of Starting Materials : Trace moisture degrades brominating agents; use anhydrous solvents and freshly distilled reagents.
  • Reaction Monitoring : Incomplete cyclization (detected via LC-MS) lowers yields. Optimize I₂ stoichiometry (1.2–1.5 equiv.) and reaction time (4–6 hrs) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. catalyst loading) using ANOVA .

What computational methods are recommended to predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding poses in bacterial DNA gyrase or human topoisomerase II. Validate with MD simulations (e.g., GROMACS) to assess stability .
  • QSAR Models : Train on benzoxazole analogs to correlate substituent electronegativity with antibacterial potency (e.g., Hammett σ constants) .

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